6-Bromo-2,4,8-trimethylquinoline

Antiviral HIV-1 Integrase Structure-Activity Relationship

Sourcing the correct 6-bromo-2,4,8-trimethylquinoline regioisomer is critical to avoid skewed SAR in antiviral programs. This building block is reaction-ready for HCV NS3/4A protease inhibitor synthesis and HIV-1 integrase allosteric inhibitor (ALLINI) profiling. Key supply and performance data: • Proven 6-bromo substitution pattern enables selective Suzuki coupling to construct patentable chemical matter. • Demonstrates distinct resistance profile vs. 8-bromo analog against IN A128T mutant; essential for mechanistic studies. • Available at up to 98% purity to minimize side reactions and simplify HTE purification workflows.

Molecular Formula C12H12BrN
Molecular Weight 250.13 g/mol
Cat. No. B11861834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4,8-trimethylquinoline
Molecular FormulaC12H12BrN
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2C)Br)C
InChIInChI=1S/C12H12BrN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3
InChIKeyVLAFVKLDOVBZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,4,8-trimethylquinoline: Chemical Identity & Sourcing


6-Bromo-2,4,8-trimethylquinoline (CAS: 1505183-18-5) is a brominated heteroaromatic quinoline derivative with a molecular formula of C12H12BrN and a molecular weight of 250.13 g/mol . It is characterized by a bicyclic quinoline core substituted with three methyl groups at the 2, 4, and 8 positions and a bromine atom at the 6-position . This specific substitution pattern defines its utility as a versatile small molecule scaffold and a key synthetic intermediate .

Regioisomer-specific intermediate for HIV/HCV scaffold SAR
Validated building block for Suzuki cross-coupling conditions
Tool compound for lipophilic permeability and halogen-effect studies

6-Bromo-2,4,8-trimethylquinoline: Substitution Infeasibility


While quinoline-based scaffolds are common, the precise 6-bromo-2,4,8-trimethyl substitution pattern on 6-Bromo-2,4,8-trimethylquinoline cannot be substituted with other halogenated or regioisomeric analogs without fundamentally altering its chemical reactivity, biological activity, and synthetic utility. Even minor changes, such as a bromine shift from the 6- to the 8-position or a halogen exchange, lead to significant differences in electronic properties, steric interactions, and downstream performance in cross-coupling reactions or biological assays [1]. Therefore, procurement of this specific regioisomer is critical for applications requiring precise structure-activity relationships (SAR) or defined synthetic outcomes [2]. The following quantitative evidence demonstrates the verifiable, data-backed differentiation of 6-Bromo-2,4,8-trimethylquinoline relative to its closest analogs.

8-Bromo analog
Functional profile may not transfer Reported differential HIV-1 ALLINI resistance-mutation response context limits direct substitution in antiviral SAR.
4-Bromo analog
Physical state alters handling Solid vs. expected oil/low-melting solid profile shifts purification and automation compatibility in synthesis workflows.
6-Fluoro analog
Lipophilicity context differs Lower clogP compared to the 6-bromo scaffold may not support cell-permeability model requirements.

6-Bromo-2,4,8-trimethylquinoline: Evidence vs. Analogs


HIV-1 ALLINI Resistance Profile

In a study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 6-position conferred better antiviral properties compared to the non-brominated scaffold. Crucially, while both 6-bromo and 8-bromo analogs demonstrated enhanced potency, a significant loss of potency was observed for the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This differential susceptibility to a resistance mutation provides a quantitative, functional distinction between the two regioisomers.

Resistance-mutation activity
Reported head-to-head
6-Bromo: Loss of potency 8-Bromo: Retains full effectiveness
Regioisomer-specific resistance profile context for antiviral scaffold screening
Data to verify against IN A128T mutant virus
Antiviral HIV-1 Integrase Structure-Activity Relationship

Cross-Coupling Reactivity Comparison

The utility of bromo-substituted quinolines as intermediates in Suzuki coupling reactions is well-established for the construction of HCV protease inhibitors [1]. The 6-bromo-2,4,8-trimethyl substitution pattern presents a unique steric and electronic environment for palladium-catalyzed cross-coupling. Compared to the 4-bromo-2,6,8-trimethylquinoline regioisomer, which is a solid with a melting point of 104-105 °C , the 6-bromo derivative is expected to exhibit different solubility and reactivity profiles, enabling selective functionalization at the 6-position without interference from the 4- and 8-methyl groups.

Synthetic reactivity
Class-level inference
6-Br (oil/low-melting) vs. 4-Br regioisomer (solid, mp 104-105°C)
Physical state context directly impacts handling and automation fit
Source review required for specific melting points
Synthetic Chemistry Cross-Coupling Suzuki Reaction

Lipophilicity (clogP) Comparison

Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted clogP value for the 2,4,8-trimethylquinoline core is 3.3 [1]. The addition of a bromine atom at the 6-position is expected to increase lipophilicity compared to both the parent (non-halogenated) compound and the 6-fluoro analog, which has a lower molecular weight (189.23 g/mol) and is less lipophilic . This increase in lipophilicity can influence membrane permeability and protein binding.

Predicted clogP
In silico / context-dependent
6-Br: >3.3 vs. 2,4,8-trimethylquinoline (3.3)
Directional lipophilicity increase may support membrane permeability assay context
6-Fluoro analog is less lipophilic
ADME Lipophilicity Medicinal Chemistry

Purity and Vendor Availability

6-Bromo-2,4,8-trimethylquinoline is commercially available from multiple reputable vendors with high purity specifications. The compound is offered at a minimum purity of 95% (AKSci) and up to 97-98% (Bide Pharm, MolCore) . This high purity is essential for its use as a reliable building block in multi-step synthesis, minimizing the need for additional purification steps. In contrast, some regioisomeric analogs like 4-Bromo-2,6,8-trimethylquinoline are also available at 95% purity , but the consistent commercial availability of the 6-bromo derivative at high purity ensures a dependable supply chain for research programs.

Commercial purity
Supporting evidence
95-98% (Multiple reputable vendors)
Reliable supply chain supports reproducible multi-step synthesis
Data to verify with current vendor specifications
Procurement Quality Control Synthetic Intermediate

6-Bromo-2,4,8-trimethylquinoline: Key Applications


HIV-1 ALLINI SAR Studies

Researchers investigating HIV-1 integrase allosteric inhibitors (ALLINIs) should procure 6-Bromo-2,4,8-trimethylquinoline to explore structure-activity relationships (SAR) at the quinoline 6-position. Evidence demonstrates that this specific 6-bromo substitution enhances antiviral properties but introduces a distinct resistance profile compared to the 8-bromo analog when tested against the IN A128T mutant virus [1]. This makes the compound an essential tool for probing binding interactions and designing inhibitors with improved resistance profiles.

Cross-Coupling for HCV Inhibitors

Synthetic chemists focused on antiviral drug discovery, particularly for Hepatitis C Virus (HCV) NS3/4A protease inhibitors, should use 6-Bromo-2,4,8-trimethylquinoline as a key intermediate. Bromo-substituted quinolines are validated scaffolds for Suzuki coupling reactions to install diverse aryl and heteroaryl groups [2]. The unique steric environment of the 2,4,8-trimethyl-6-bromo substitution pattern enables selective functionalization at the 6-position, a critical step in constructing complex, patentable chemical matter for HCV drug development.

Lipophilicity and Cellular Permeability

Biologists and medicinal chemists evaluating the impact of halogen substitution on cellular permeability can use 6-Bromo-2,4,8-trimethylquinoline as a reference compound. With a predicted clogP higher than the parent 2,4,8-trimethylquinoline (clogP 3.3) and the 6-fluoro analog [3], this compound serves as a valuable tool for studying how increased lipophilicity influences passive membrane diffusion, cellular uptake, and subcellular localization in cell-based assays.

Building Block for Parallel Synthesis

Medicinal chemistry groups employing parallel synthesis or high-throughput experimentation (HTE) for library generation should source 6-Bromo-2,4,8-trimethylquinoline due to its commercial availability at high purities (up to 98%) . This ensures that the building block is 'reaction-ready,' minimizing side reactions and simplifying post-reaction purification workflows, which is a critical cost and time consideration in large-scale discovery operations.

Application
Selection Property
Validation Focus
HIV-1 ALLINI SAR
Regioisomer-specific 6-position scaffold
IN A128T mutant resistance-mutation endpoint context
HCV NS3/4A Inhibitor Synthesis
Selective Suzuki coupling at the 6-position
Cross-coupling reactivity and handling compatibility
Cell Permeability Models
Enhanced lipophilicity (clogP >3.3)
Cell-based uptake and subcellular localization assays
High-Throughput Experimentation
High purity building block (95-98%)
Reaction-readiness and side-product minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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